tert-Butyl (3-hydroxypyridin-2-yl)carbamate
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Overview
Description
tert-Butyl (3-hydroxypyridin-2-yl)carbamate is an organic compound with the molecular formula C10H14N2O3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in chemical synthesis and research due to its unique structural properties and reactivity.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of tert-Butyl (3-hydroxypyridin-2-yl)carbamate . Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and exerts its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (3-hydroxypyridin-2-yl)carbamate can be synthesized through various methods. One common synthetic route involves the reaction of 3-hydroxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under inert atmosphere conditions at low temperatures to prevent decomposition .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-hydroxypyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
tert-Butyl (3-hydroxypyridin-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-aminopyridin-2-yl)carbamate
- tert-Butyl (4-methylpyridin-2-yl)carbamate
- tert-Butyl (6-formylpyridin-2-yl)carbamate
- tert-Butyl (4-bromopyridin-2-yl)carbamate
Uniqueness
tert-Butyl (3-hydroxypyridin-2-yl)carbamate is unique due to the presence of both a hydroxyl group and a carbamate group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form stable derivatives sets it apart from similar compounds .
Properties
IUPAC Name |
tert-butyl N-(3-hydroxypyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-8-7(13)5-4-6-11-8/h4-6,13H,1-3H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSPUTQMBTUUTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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